molecular formula C9H6BrNS B1503241 2-(3-Bromophenyl)thiazole CAS No. 30216-47-8

2-(3-Bromophenyl)thiazole

Cat. No.: B1503241
CAS No.: 30216-47-8
M. Wt: 240.12 g/mol
InChI Key: BETBCTULGKILCZ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)thiazole is an organic compound characterized by a thiazole ring substituted with a 3-bromophenyl group Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common method involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring.

  • Thermal Cyclization: Another approach is the thermal cyclization of 3-bromophenyl thiourea with α-haloketones. The reaction is typically carried out under reflux conditions to ensure the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and application.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert the thiazole ring into thiazolidine derivatives.

  • Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted thiazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thiazolidine derivatives.

  • Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Biochemical Analysis

Biochemical Properties

2-(3-Bromophenyl)thiazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antimicrobial activity by inhibiting bacterial enzymes, thereby disrupting essential metabolic processes . Additionally, this compound has shown potential as an antioxidant, interacting with reactive oxygen species and reducing oxidative stress . These interactions highlight the compound’s ability to modulate biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis by activating specific signaling pathways and altering the expression of pro-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth . These cellular effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication, by binding to its active site . This inhibition leads to DNA damage and cell death, particularly in rapidly dividing cancer cells . Additionally, this compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its biological activity, consistently inducing apoptosis and inhibiting cell proliferation in cancer cell lines . These findings suggest that the compound’s therapeutic effects are sustained over time, making it a promising candidate for further development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy, providing insights into its pharmacokinetic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . These interactions influence the compound’s localization and accumulation, impacting its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. The compound is predominantly localized in the nucleus, where it interacts with DNA and transcription factors . Additionally, it is found in the mitochondria, where it influences mitochondrial function and induces apoptosis . These subcellular localizations are mediated by targeting signals and post-translational modifications, directing the compound to specific compartments within the cell .

Scientific Research Applications

2-(3-Bromophenyl)thiazole has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)thiazole

  • 2-(2-Bromophenyl)thiazole

  • 2-(3-Chlorophenyl)thiazole

  • 2-(3-Iodophenyl)thiazole

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Properties

IUPAC Name

2-(3-bromophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETBCTULGKILCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695881
Record name 2-(3-Bromophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30216-47-8
Record name 2-(3-Bromophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30216-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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